molecular formula C15H17F2NO3 B2727885 Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate CAS No. 2034386-29-1

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Cat. No.: B2727885
CAS No.: 2034386-29-1
M. Wt: 297.302
InChI Key: UDLSBEDYAKJNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzoate ester linked to a difluorocyclohexyl carbamoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4,4-difluorocyclohexylamine with a suitable isocyanate to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain proteins or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4,4-difluorocyclohexyl)carbamoyl)-2-morpholinecarboxylate
  • Methyl 4-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is unique due to its specific structural features, such as the difluorocyclohexyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-21-14(20)11-4-2-10(3-5-11)13(19)18-12-6-8-15(16,17)9-7-12/h2-5,12H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSBEDYAKJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.